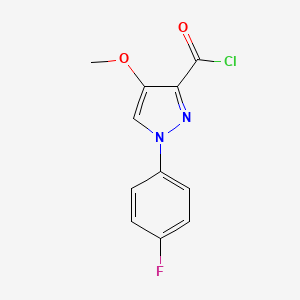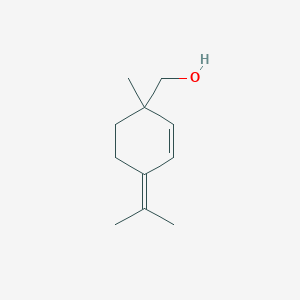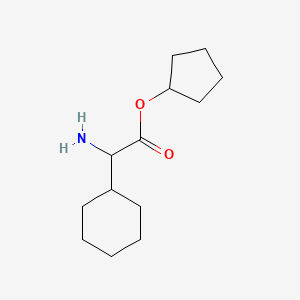![molecular formula C10H13N3O B8491740 2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine CAS No. 172648-59-8](/img/structure/B8491740.png)
2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine
Descripción general
Descripción
“2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specific synthesis routes of “2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” are available with detailed experiments and outcomes.Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in various fields .Direcciones Futuras
Propiedades
Número CAS |
172648-59-8 |
|---|---|
Nombre del producto |
2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine |
Fórmula molecular |
C10H13N3O |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
(3,5,7-trimethylimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C10H13N3O/c1-6-4-7(2)11-10-9(6)12-8(5-14)13(10)3/h4,14H,5H2,1-3H3 |
Clave InChI |
FEKSSXUTXPUCJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1N=C(N2C)CO)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


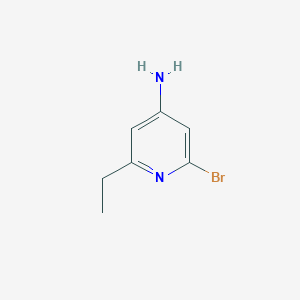


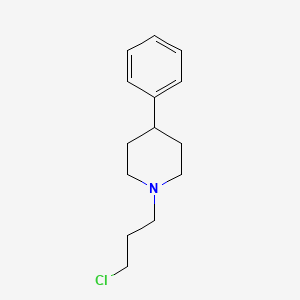
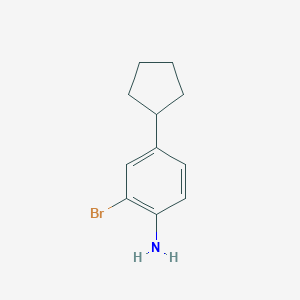



![4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one](/img/structure/B8491747.png)
![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)
